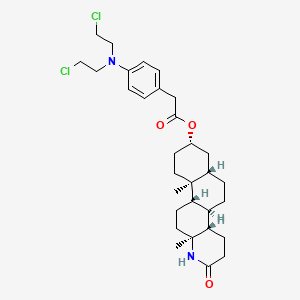

Lactandrate

説明

Structure

3D Structure

特性

CAS番号 |

43000-65-3 |

|---|---|

分子式 |

C31H44Cl2N2O3 |

分子量 |

563.6 g/mol |

IUPAC名 |

[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |

InChI |

InChI=1S/C31H44Cl2N2O3/c1-30-13-11-24(38-29(37)19-21-3-6-23(7-4-21)35(17-15-32)18-16-33)20-22(30)5-8-25-26(30)12-14-31(2)27(25)9-10-28(36)34-31/h3-4,6-7,22,24-27H,5,8-20H2,1-2H3,(H,34,36)/t22-,24-,25+,26-,27-,30-,31-/m0/s1 |

InChIキー |

JMZJBCNHUJOLER-AYQCGTONSA-N |

異性体SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |

正規SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |

外観 |

Solid powder |

他のCAS番号 |

43000-65-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-hydroxy-13-amino-13,17-seco-5alpha--androstan-17-oic-13,17-lactam p-N,N-bis(2-chloroethyl)aminophenylacetate 3-hydroxy-13-amino-13,17-secoandrostan-17-oic-13,17-lactam-4-bis(2-chloroethyl)aminophenylacetate 4 (N,N-bis(2-chloroethyl)amino)phenylacetate 3-hydroxy-17-aza-D-homoandrostan-17-one NSC 290205 NSC 290205, (3alpha,5alpha)-isomer NSC 620482 NSC-290205 NSC-620482 NSC-71964 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (AZD9291), marketed as Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been specifically designed to target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] This document provides a comprehensive technical overview of osimertinib, including its chemical structure, mechanism of action, clinical efficacy, pharmacokinetic profile, and detailed experimental protocols relevant to its study.

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[2] Its chemical structure is designed for potent and selective inhibition of mutant EGFR.

-

IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[3]

-

Chemical Formula: C₂₈H₃₃N₇O₂[3]

-

Molar Mass: 499.619 g·mol⁻¹

Mechanism of Action

Osimertinib functions as a targeted cancer therapeutic by irreversibly binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[2][4] This covalent bond formation effectively blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[4] A key advantage of osimertinib is its high selectivity for mutant forms of EGFR over wild-type EGFR, which translates to a more favorable side-effect profile compared to earlier-generation EGFR inhibitors.[4]

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib.

Clinical Efficacy

Osimertinib has demonstrated significant clinical efficacy in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC) in several pivotal clinical trials.

FLAURA Trial: First-Line Treatment

The FLAURA trial was a Phase III study comparing osimertinib with first-generation EGFR-TKIs (gefitinib or erlotinib) in treatment-naïve patients with EGFR-mutated advanced NSCLC.[5][6][7]

| Endpoint | Osimertinib | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001[5] |

| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046[6][7] |

| Objective Response Rate (ORR) | 80% | 76% | - | - |

| Median Duration of Response | 17.2 months | 8.5 months | - | - |

AURA3 Trial: Second-Line Treatment

The AURA3 trial was a Phase III study evaluating osimertinib versus platinum-based chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[8][9][10]

| Endpoint | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001[9][11] |

| Median Overall Survival (OS) | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277[8][10] |

| Objective Response Rate (ORR) | 71% | 31% | - | <0.001[9][11] |

| CNS Objective Response Rate | 70% | 31% | - | 0.015[12] |

| Median CNS Duration of Response | 8.9 months | 5.7 months | - | -[12] |

| Median CNS Progression-Free Survival | 11.7 months | 5.6 months | 0.32 (0.15-0.69) | 0.004[12] |

Pharmacokinetic Profile

The pharmacokinetic properties of osimertinib have been well-characterized.

| Parameter | Value |

| Time to Cmax (Median) | 6 hours (range 3-24 hours) |

| Elimination Half-life (Mean) | 48 hours |

| Oral Clearance (CL/F) (Mean) | 14.3 L/h |

| Metabolism | Primarily via CYP3A4 and CYP3A5 |

| Excretion | Feces (68%), Urine (14%) |

Data from population pharmacokinetic analyses.[13][14]

Experimental Protocols

EGFR T790M Mutation Detection by Droplet Digital PCR (ddPCR)

This protocol provides a method for the sensitive detection of the T790M mutation in tumor DNA.

Materials:

-

DNA extracted from tumor tissue or plasma

-

ddPCR Supermix for Probes (No dUTP)

-

Primers and probes for EGFR T790M (FAM-labeled) and wild-type (TET- or HEX-labeled)

-

Restriction enzyme (e.g., HaeIII)

-

Droplet generator and reader

Procedure:

-

Digest 1 µg of genomic DNA with a suitable restriction enzyme for 1 hour at 37°C.

-

Prepare the ddPCR reaction mix containing ddPCR supermix, 20x primer/probe mix for T790M and wild-type EGFR, and 50-100 ng of digested DNA.

-

Generate droplets using a droplet generator according to the manufacturer's instructions.

-

Transfer the droplets to a 96-well PCR plate and perform PCR with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 94°C for 30s and 58°C for 1 min, and a final step at 98°C for 10 min.

-

Read the droplets on a droplet reader to quantify the number of FAM- and TET/HEX-positive droplets.

-

Calculate the fractional abundance of the T790M allele using the quantification software.

Cell Viability Assay (CellTiter-Glo®)

This protocol determines the cytotoxic effect of osimertinib on cancer cell lines.

Materials:

-

NSCLC cell lines (e.g., H1975 for T790M positive, PC-9 for T790M negative)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Osimertinib stock solution (in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[15]

-

Prepare serial dilutions of osimertinib in complete medium.

-

Replace the medium in the wells with 100 µL of the medium containing different concentrations of osimertinib or vehicle control (DMSO).[15]

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[15]

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.[15]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[15]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

-

Measure luminescence using a luminometer.[15]

-

Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC₅₀ value.[15]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of Osimertinib.

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emjreviews.com [emjreviews.com]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]

- 6. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]

- 7. targetedonc.com [targetedonc.com]

- 8. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]

- 9. JNCCN 360 - Non–Small Cell Lung Cancer - Osimertinib or Platinum/Pemetrexed in EGFR T790M–Positive Lung Cancer [jnccn360.org]

- 10. JNCCN 360 - Non–Small Cell Lung Cancer - AURA3 Overall Survival Analysis: Osimertinib Versus Chemotherapy for Advanced Lung Cancer [jnccn360.org]

- 11. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CNS Efficacy of Osimertinib in Patients With T790M-Positive Advanced Non-Small-Cell Lung Cancer: Data From a Randomized Phase III Trial (AURA3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

[Compound] synthesis and purification methods

An In-depth Technical Guide to the Synthesis, Purification, and Analysis of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid, commonly known as aspirin, is one of the most widely used medications globally. It belongs to a class of drugs called nonsteroidal anti-inflammatory drugs (NSAIDs) and is utilized for its analgesic, antipyretic, anti-inflammatory, and antiplatelet properties. The synthesis of aspirin is a classic example of esterification, specifically the acetylation of salicylic acid. This guide provides a comprehensive overview of the synthesis of acetylsalicylic acid from salicylic acid and acetic anhydride, its subsequent purification via recrystallization, and its mechanism of action. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided for researchers, scientists, and professionals in drug development.

Synthesis of Acetylsalicylic Acid

The synthesis involves the reaction of salicylic acid with acetic anhydride in the presence of an acid catalyst, typically sulfuric acid or phosphoric acid, to form acetylsalicylic acid and acetic acid as a byproduct.

Reaction Scheme: Salicylic Acid + Acetic Anhydride → Acetylsalicylic Acid + Acetic Acid

Experimental Protocol: Synthesis

-

Preparation: Weigh 2.0 grams of dry salicylic acid and place it into a 125 mL Erlenmeyer flask.

-

Reagent Addition: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Reaction: Gently swirl the flask to mix the reagents. Heat the flask in a water bath maintained at 70-80°C for 15 minutes.

-

Precipitation: Remove the flask from the water bath and allow it to cool to room temperature. Then, add 20 mL of cold deionized water to the flask to precipitate the crude product. If crystallization does not occur, gently scratch the inside of the flask with a glass stirring rod.

-

Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove unreacted starting materials and soluble impurities.

-

Drying: Allow the crude product to air dry on the filter paper or in a desiccator. Weigh the crude product to determine the initial yield.

Reagents and Theoretical Yield

The quantitative data for the synthesis is summarized in the table below. Salicylic acid is the limiting reagent.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |

| Salicylic Acid | 138.12 | 2.0 g | 0.0145 | 1.0 |

| Acetic Anhydride | 102.09 | 5.0 mL (5.4 g) | 0.0529 | 3.65 |

| Acetylsalicylic Acid | 180.16 | - | 0.0145 (Theor.) | - |

Note: Density of Acetic Anhydride = 1.08 g/mL. Theoretical yield is calculated based on the limiting reagent, salicylic acid.

Purification by Recrystallization

Recrystallization is a technique used to purify the crude solid product. It involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities dissolved in the solvent.

Experimental Protocol: Recrystallization

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for aspirin.

-

Dissolution: Transfer the crude acetylsalicylic acid to a clean Erlenmeyer flask. Add a minimal amount of warm ethanol (~5-7 mL) and swirl to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add warm deionized water (~15-20 mL) to the ethanol solution until a slight cloudiness (turbidity) persists. If too much water is added, add a small amount of ethanol to redissolve the precipitate.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.

-

Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them completely.

-

Final Analysis: Weigh the final product and calculate the percent yield. Determine the melting point of the purified product to assess its purity.

Yield and Purity Data

| Parameter | Literature Value | Typical Experimental Value (Crude) | Typical Experimental Value (Purified) |

| Yield (g) | 100% (2.61 g) | ~2.2 g | ~1.8 g |

| Percent Yield | 100% | ~85% | ~70% |

| Melting Point | 136 °C | 125-132 °C | 134-136 °C |

| Appearance | White, crystalline solid | White, crystalline solid | Fine, white needles |

Visualized Workflows and Pathways

Overall Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to final analysis.

Caption: Workflow for the synthesis, purification, and analysis of acetylsalicylic acid.

Mechanism of Action: COX Enzyme Inhibition

Aspirin exerts its anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes. It acetylates a serine residue in the active site of COX-1 and COX-2, leading to the irreversible inactivation of the enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Aspirin's inhibition of the Prostaglandin synthesis pathway.

Aspirin (Acetylsalicylic Acid): A Technical Guide to its Discovery, Mechanism, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic acid, commonly known as aspirin, is one of the most widely used medications globally. Its history spans from ancient remedies to modern chemical synthesis and a deep understanding of its molecular mechanism of action. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of aspirin. It includes detailed experimental protocols for its synthesis and key assays used to elucidate its function, along with a compilation of quantitative data to support researchers and drug development professionals.

Discovery and History

The journey of aspirin began with the use of willow bark extracts by ancient civilizations, including the Sumerians and Egyptians, to treat pain and fever.[1] In 400 BCE, Hippocrates administered willow leaf tea to ease the pain of childbirth.[2] The active component in willow bark was later identified as salicin. In 1763, Reverend Edward Stone of the Royal Society of London conducted the first clinical study on the effects of willow-bark powder in treating fever.[3]

The modern era of aspirin commenced in the 19th century. In 1828, Joseph Buchner, a professor at the University of Munich, extracted salicin from willow bark.[2] Subsequently, in 1853, French chemist Charles Frédéric Gerhardt synthesized acetylsalicylic acid, though in an unstable and impure form.[2][4]

The stable, pure form of acetylsalicylic acid was first synthesized on August 10, 1897, by Felix Hoffmann, a chemist at the German company Bayer.[5][6] This achievement is often attributed to Hoffmann's desire to find a less irritating alternative to sodium salicylate for his father, who suffered from rheumatism.[5][7] However, historical analysis also supports the significant role of Arthur Eichengrün, Hoffmann's superior at Bayer, who claimed to have directed the synthesis and pushed for its development.[5][8][9] Bayer marketed the new drug under the trade name Aspirin in 1899.[2][5] The name was derived from "A" for acetyl, "spir" from the plant Spiraea ulmaria (meadowsweet), a source of salicin, and "in," a common drug suffix at the time.[2][10]

The mechanism of action of aspirin remained a mystery until 1971, when British pharmacologist Sir John Vane discovered that aspirin inhibits the synthesis of prostaglandins.[11][12] This groundbreaking discovery, for which Vane was awarded the Nobel Prize in Physiology or Medicine in 1982, provided a scientific basis for aspirin's therapeutic effects.[13]

Mechanism of Action

Aspirin's primary therapeutic effects—anti-inflammatory, analgesic, antipyretic, and antiplatelet—are attributable to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes.[10][13]

Aspirin acts as an acetylating agent, covalently transferring an acetyl group to a serine residue in the active site of the COX enzymes (specifically, Ser-530 in COX-1).[10] This irreversible acetylation permanently inactivates the enzyme.[10] This mode of action distinguishes aspirin from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[10]

-

COX-1 Inhibition: COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions. Its inhibition in platelets prevents the formation of thromboxane A2, a potent promoter of platelet aggregation. This is the basis for aspirin's use in the prevention of cardiovascular events.[15]

-

COX-2 Inhibition: COX-2 is an inducible enzyme, with its expression being upregulated during inflammation. Inhibition of COX-2 is responsible for aspirin's anti-inflammatory, analgesic, and antipyretic effects.[15]

Interestingly, the acetylation of COX-2 by aspirin modifies its enzymatic activity, leading to the production of anti-inflammatory lipid mediators called epilipoxins.[14]

Signaling Pathway: Prostaglandin Synthesis and Aspirin's Site of Action

Caption: Prostaglandin synthesis pathway and the inhibitory action of aspirin.

Quantitative Data

In Vitro Enzyme Inhibition

The inhibitory potency of aspirin against COX-1 and COX-2 is a critical determinant of its therapeutic and adverse effects. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Aspirin | 1.3 ± 0.5 | >100 | [9] |

| Aspirin | ~50 (for PGE2 reduction) | ~50 (for 15R-PGE2 increase) |

Clinical Efficacy: Platelet Aggregation

The antiplatelet effect of aspirin is dose-dependent. The following table summarizes data from a study on patients with stable coronary artery disease.

| Aspirin Dose (mg) | Platelet Aggregation (%) with ADP (mean ± SD) |

| 50 | 59.1 ± 11.4 |

| 80 | 50.3 ± 12.1 |

| 100 | 36.2 ± 11.7 |

| 162.5 | 38.5 ± 19.8 |

| 325 | 27.5 ± 17.4 |

| Control | 78.2 ± 12.8 |

| Data adapted from a study on patients with stable coronary artery disease. |

Clinical Efficacy: Primary Prevention of Myocardial Infarction (Physicians' Health Study)

The Physicians' Health Study was a landmark randomized, double-blind, placebo-controlled trial. The aspirin component assessed the effect of 325 mg of aspirin every other day on cardiovascular mortality.

| Endpoint | Aspirin Group | Placebo Group | Relative Risk (95% CI) | P-Value |

| Myocardial Infarction | 139 | 239 | 0.56 (0.45 - 0.70) | < 0.00001 |

| Stroke | 119 | 98 | 1.22 (0.93 - 1.60) | 0.15 |

| Cardiovascular Death | 81 | 83 | 0.96 (0.60 - 1.54) | 0.87 |

| Data from the final report of the Physicians' Health Study aspirin component.[14] |

Key Experimental Protocols

Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol describes a standard laboratory method for the synthesis of aspirin from salicylic acid and acetic anhydride.

Materials:

-

Salicylic acid (2.0 g)

-

Acetic anhydride (5.0 mL)

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) (5-10 drops)

-

Deionized water

-

Ethanol

-

1% Ferric chloride (FeCl₃) solution

-

125 mL Erlenmeyer flask

-

Steam bath or hot water bath

-

Ice bath

-

Buchner funnel and filter flask (for vacuum filtration)

-

Glass rod

-

Watch glass

Procedure:

-

Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.

-

In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid or 10 drops of 85% phosphoric acid, which acts as a catalyst.

-

Swirl the flask gently to mix the reagents.

-

Heat the flask in a steam bath or a boiling water bath for 10-15 minutes to facilitate the reaction.

-

Remove the flask from the heat and, while still under the fume hood, cautiously add 1 mL of deionized water to decompose the excess acetic anhydride.

-

Add 20-40 mL of cold water to the flask and cool it in an ice bath to induce crystallization of the aspirin. If crystals do not form, gently scratch the inside of the flask with a glass rod.

-

Collect the solid aspirin crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials and impurities.

-

Allow the crystals to air dry on a watch glass.

Purification (Recrystallization):

-

Dissolve the crude aspirin product in a minimal amount of warm ethanol.

-

Slowly add warm water until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the recrystallization process.

-

Collect the purified aspirin crystals by vacuum filtration.

Quality Control (Ferric Chloride Test):

-

Dissolve a few crystals of the synthesized aspirin in ethanol in a test tube.

-

Add a few drops of 1% ferric chloride solution.

-

The absence of a deep purple color indicates that the product is free of unreacted salicylic acid. A purple color indicates the presence of a phenolic hydroxyl group, which is present in salicylic acid but not in aspirin.

Elucidation of the Mechanism of Action: Vane's Prostaglandin Synthesis Inhibition Assay (Reconstructed Protocol)

This protocol is a reconstruction of the seminal experiment conducted by Sir John Vane that demonstrated aspirin's inhibition of prostaglandin synthesis.

Objective: To determine if aspirin inhibits the biosynthesis of prostaglandins from arachidonic acid in a cell-free system.

Materials:

-

Guinea pig lungs (source of prostaglandin synthetase)

-

Buffer solution (e.g., Krebs solution)

-

Arachidonic acid (substrate)

-

Aspirin

-

Indomethacin (another NSAID for comparison)

-

Homogenizer

-

Centrifuge

-

Cascade superfusion bioassay setup with isolated smooth muscle tissues (e.g., rat stomach strip, chick rectum) sensitive to prostaglandins.

Procedure:

-

Enzyme Preparation:

-

Homogenize fresh guinea pig lungs in a cold buffer solution.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Use the resulting supernatant, which contains the prostaglandin synthetase enzyme system, for the assay.

-

-

Incubation:

-

Divide the enzyme preparation into several aliquots.

-

To the control aliquot, add only the arachidonic acid substrate.

-

To the experimental aliquots, add aspirin or indomethacin at various concentrations before adding the arachidonic acid.

-

Incubate all samples at 37°C for a set period to allow for the enzymatic reaction to occur.

-

-

Bioassay:

-

Use a cascade superfusion system where the effluent from the incubation mixtures continuously flows over a series of isolated smooth muscle tissues.

-

These tissues contract in response to prostaglandins.

-

Record the contractions of the tissues.

-

-

Data Analysis:

-

Compare the degree of muscle contraction in the control and experimental groups.

-

A reduction in contraction in the presence of aspirin or indomethacin indicates inhibition of prostaglandin synthesis.

-

Caption: Experimental workflow for Vane's prostaglandin synthesis inhibition assay.

Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)

LTA is a widely used method to assess platelet function and the efficacy of antiplatelet agents like aspirin.

Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and an agonist (e.g., arachidonic acid, ADP, collagen) is added to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is measured and recorded.

Materials:

-

Whole blood collected in sodium citrate tubes

-

Centrifuge

-

Light Transmission Aggregometer

-

Cuvettes and stir bars

-

Platelet agonists (e.g., arachidonic acid, ADP, collagen)

-

Platelet-poor plasma (PPP) for calibration

Procedure:

-

Sample Preparation:

-

Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.

-

-

Aggregation Measurement:

-

Pipette a known volume of PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow the sample to warm to 37°C while stirring.

-

Add a specific concentration of a platelet agonist (e.g., arachidonic acid to specifically assess the COX-1 pathway) to the PRP.

-

Record the change in light transmission over time until a maximal aggregation plateau is reached.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

For assessing aspirin's effect, the aggregation response in a patient taking aspirin is compared to a baseline or a control group. A significantly reduced aggregation in response to arachidonic acid is indicative of an effective aspirin-induced inhibition of COX-1.

-

Conclusion

From its origins in ancient herbal remedies to its status as a globally recognized pharmaceutical, aspirin's journey is a testament to the evolution of medicine and pharmacology. The elucidation of its mechanism of action as an irreversible inhibitor of cyclooxygenase enzymes has not only explained its diverse therapeutic effects but has also paved the way for the development of other non-steroidal anti-inflammatory drugs. The experimental protocols and quantitative data presented in this guide provide a technical foundation for researchers and professionals in the field of drug development, underscoring the enduring importance of acetylsalicylic acid in science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 3. The assessment of aspirin resistance by using light transmission and multiple electrode aggregometry | Semantic Scholar [semanticscholar.org]

- 4. nobelprize.org [nobelprize.org]

- 5. researchgate.net [researchgate.net]

- 6. Personalization of Aspirin Therapy Ex Vivo in Patients with Atherosclerosis Using Light Transmission Aggregometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bios6244.com [bios6244.com]

- 8. benchchem.com [benchchem.com]

- 9. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. How Aspirin Works [chem.uwec.edu]

- 14. Final report on the aspirin component of the ongoing Physicians' Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gpnotebook.com [gpnotebook.com]

A Comprehensive Literature Review of Metformin's Known Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the known effects of metformin, the most widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes.[1][2] This document delves into the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for foundational research, and visualizes the core signaling pathways involved in metformin's therapeutic effects.

Core Molecular Mechanisms of Action

Metformin's therapeutic effects are multifaceted, stemming from its ability to modulate cellular energy homeostasis.[3][4] The primary and most studied mechanism involves the activation of 5' AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[2][5]

1.1. AMPK-Dependent Pathways

Metformin's activation of AMPK is primarily indirect. It inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[2][4] This shift in the energy balance allosterically activates AMPK. The upstream kinase, liver kinase B1 (LKB1), is essential for this process, as it phosphorylates AMPK at threonine-172 of the α-catalytic subunit, leading to its full activation.[2]

Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic (ATP-consuming) pathways and activating catabolic (ATP-generating) pathways.[6] Key downstream effects include:

-

Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inactivates key enzymes and transcription factors involved in glucose production in the liver, such as CREB-regulated transcription coactivator 2 (CRTC2). This leads to the transcriptional repression of gluconeogenic genes like Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), ultimately reducing hepatic glucose output.[2]

-

Increased Glucose Uptake in Muscle: In skeletal muscle, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.[7]

-

Modulation of Lipid Metabolism: AMPK activation leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This reduces fatty acid production and promotes fatty acid oxidation.[5]

1.2. AMPK-Independent Mechanisms

While AMPK activation is central, metformin also exerts its effects through other pathways:

-

Alteration of the Gut Microbiome: A growing body of evidence indicates that metformin significantly alters the composition and function of the gut microbiota.[8][9] Studies have shown an increased abundance of beneficial bacteria such as Akkermansia muciniphila and Bifidobacterium, and an increase in the production of short-chain fatty acids (SCFAs) like butyrate and propionate.[9][10] These changes are thought to contribute to improved glucose metabolism and intestinal barrier function.[9]

-

Inhibition of Mitochondrial Glycerophosphate Dehydrogenase: Metformin can inhibit mitochondrial glycerophosphate dehydrogenase (mGPD), which reduces the conversion of glycerol and lactate to glucose, further contributing to the suppression of hepatic gluconeogenesis.[11]

-

Antagonism of Glucagon Signaling: Metformin has been shown to inhibit adenylate cyclase, leading to reduced cyclic AMP (cAMP) levels and blunting the effects of glucagon, a hormone that raises blood glucose levels.[12]

Quantitative Data on Metformin's Effects

The following tables summarize key quantitative findings from preclinical and clinical studies on metformin.

Table 1: Preclinical Anti-Cancer Effects of Metformin

| Cancer Type | Model System | Metformin Concentration/Dose | Key Finding | Reference |

| Pancreatic Cancer | PANC-1 xenografts in nude mice | 50-250 mg/kg/day (intraperitoneal) | Dose-dependent inhibition of tumor growth. Maximal effect at 200 mg/kg. | [8] |

| Osteosarcoma | KHOS/NP xenografts in BALB/c nude mice | ~12 mg/day/mouse for 4 weeks | Significant inhibition of tumor growth compared to control. | [10][13] |

| Breast Cancer | MCF-7 xenografts in BALB/c nude mice | 300 mg/kg/day | Inhibition of tumor growth. | [7] |

| Colorectal Cancer | Patient-derived xenografts (PDX) | 150 mg/kg/day (oral) | Inhibition of tumor growth by at least 50% after 24 days. | [2] |

| Various Cancer Cell Lines | In vitro cell culture | 2-50 mM | Inhibition of cell proliferation by inducing G0/G1 phase cell cycle arrest. | [14] |

Table 2: Clinical Efficacy of Metformin in Type 2 Diabetes Prevention

| Study | Participant Population | Metformin Dose | Follow-up Duration | Key Finding | Reference |

| Diabetes Prevention Program (DPP) | Individuals at high risk for T2DM | 850 mg twice daily | 2.8 years | 31% reduction in the incidence of diabetes compared to placebo. | [15][16] |

| DPP Outcomes Study (DPPOS) | Long-term follow-up of DPP cohort | 850 mg twice daily | 10 years | 18% reduction in diabetes incidence compared to placebo. | [16] |

| Indian Diabetes Prevention Programme (IDPP) | Asian Indians with IGT | 250 mg twice daily | 3 years | 26.4% relative risk reduction in progression to diabetes. | [4] |

Table 3: Effects of Metformin on Gut Microbiota

| Study Population | Metformin Treatment | Key Changes in Gut Microbiota | Reference |

| Healthy Mice | 300 mg/kg/day for 30 days | Enriched: Verrucomicrobiaceae, Prevotellaceae. Depleted: Lachnospiraceae, Rhodobacteraceae. | [3] |

| Type 2 Diabetes Patients | Varied | Increased abundance of Escherichia and decreased abundance of Intestinibacter. | [17] |

| High-Fat Diet-Fed Mice | Not specified | Increased abundance of Bacteroidetes. | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of metformin.

3.1. Western Blotting for AMPK Phosphorylation

This protocol is used to determine the activation state of AMPK by measuring the level of its phosphorylation at Threonine-172 relative to the total amount of AMPK protein.[1]

-

Cell Lysis and Protein Quantification:

-

Culture cells (e.g., HepG2, L6 myotubes) to 80-90% confluency and treat with desired concentrations of metformin for the specified duration.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[1]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C with gentle agitation.[1]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and visualize using an imaging system.[1]

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.[1]

-

3.2. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of metformin on cell proliferation and cytotoxicity.

-

Procedure:

-

Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of metformin concentrations (e.g., 0, 5, 10, 25, 50, 100 mM) in fresh medium. Include a vehicle control (medium alone).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

3.3. In Vivo Tumor Xenograft Model

This protocol describes the use of an animal model to evaluate the in vivo anti-tumor effects of metformin.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer metformin to the treatment group. Dosing can be done via oral gavage, intraperitoneal injection, or dissolved in the drinking water.[8][9] A common oral dose is 150-250 mg/kg/day.[2][8] The control group receives a vehicle (e.g., saline).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

-

3.4. 16S rRNA Gene Sequencing for Gut Microbiota Analysis

This method is used to profile the composition of the gut microbiota.

-

Sample Collection and DNA Extraction:

-

Collect fecal samples from animals or human subjects and immediately freeze them at -80°C to preserve the microbial community structure.

-

Extract total microbial DNA from the fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions.

-

-

PCR Amplification and Sequencing:

-

Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with barcode sequences for sample multiplexing.

-

Purify the PCR products to remove primers and dNTPs.

-

Quantify the purified PCR products and pool them in equimolar concentrations.

-

Perform high-throughput sequencing of the pooled library on a platform such as Illumina MiSeq.[3]

-

-

Bioinformatic Analysis:

-

Demultiplex the raw sequencing reads based on their barcode sequences.

-

Perform quality filtering to remove low-quality reads.

-

Cluster the high-quality reads into Operational Taxonomic Units (OTUs) at a certain similarity threshold (e.g., 97%).

-

Assign taxonomy to each OTU by comparing its representative sequence to a reference database (e.g., Greengenes, SILVA).

-

Analyze the microbial diversity (alpha and beta diversity) and differential abundance of taxa between treatment groups.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to metformin's action.

Caption: Metformin's activation of the AMPK signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Metformin Alters Gut Microbiota of Healthy Mice: Implication for Its Potential Role in Gut Microbiota Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JMIR Research Protocols - Effect of Sitagliptin and Metformin on Prediabetes Progression to Type 2 Diabetes - A Randomized, Double-Blind, Double-Arm, Multicenter Clinical Trial: Protocol for the Sitagliptin and Metformin in PreDiabetes (SiMePreD) Study [researchprotocols.org]

- 5. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metformin Inhibits the Growth of Human Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. struhl.hms.harvard.edu [struhl.hms.harvard.edu]

- 10. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assay - Day 3 - Diary Of A Cancer Researcher [diaryofacancerresearcher.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Integrated 16S rRNA Sequencing, Metagenomics, and Metabolomics to Characterize Gut Microbial Composition, Function, and Fecal Metabolic Phenotype in Non-obese Type 2 Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metformin and Type 2 Diabetes Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review of Metformin Use for Type 2 Diabetes Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diaryofacancerresearcher.com [diaryofacancerresearcher.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Solubility, Stability, and Physicochemical Properties of Aspirin (Acetylsalicylic Acid)

Introduction

Aspirin, chemically known as acetylsalicylic acid (ASA), is a cornerstone non-steroidal anti-inflammatory drug (NSAID) with a rich history of use as an analgesic, antipyretic, anti-inflammatory, and antiplatelet agent.[1][2] Its therapeutic effects are primarily derived from the irreversible inhibition of cyclooxygenase (COX) enzymes.[1] As one of the most widely used medications globally, a thorough understanding of its physicochemical properties, solubility, and stability is critical for the development, formulation, and quality control of pharmaceutical products.[2] This guide provides a comprehensive technical overview of these core characteristics, complete with detailed experimental protocols and data summaries.

Physicochemical Properties

Aspirin is a white, crystalline, weakly acidic substance derived from salicylic acid.[2][3] Its acidic nature is defined by its carboxyl group, and its ester functional group is central to both its mechanism of action and its primary degradation pathway.[3][4] The key physicochemical properties of aspirin are summarized in Table 1.

Table 1: General Physicochemical Properties of Aspirin

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₄ | [5][6] |

| Molecular Weight | 180.16 g/mol | [6][7] |

| Appearance | White, crystalline solid/powder | [3][5] |

| Melting Point | 135-136 °C (decomposes) | [3][5] |

| Boiling Point | 140 °C (decomposes) | [2][3] |

| pKa | 3.5 (at 25 °C) | [3][5] |

| LogP | 1.19 | [8] |

Solubility Profile

The solubility of aspirin is a critical factor influencing its absorption and bioavailability. As a weak acid, its solubility is highly dependent on the pH of the medium; it increases in alkaline conditions due to the ionization of the carboxylic acid group.[5][9] The solubility is also affected by temperature and the presence of co-solvents.[9][10]

Table 2: Solubility of Aspirin in Various Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 3 g/L (1 in 300 parts) | 20-25 | [3][4] |

| Ethanol | ~200 mg/mL (1 in 5 parts) | 25 | [5] |

| Ethanol | ~80 mg/mL | Not Specified | [6] |

| Chloroform | 1 in 25 parts | 25 | [5] |

| Diethyl Ether | 1 in 20 parts | 25 | [5] |

| DMSO | ~41 mg/mL | Not Specified | [6] |

| Dimethylformamide | ~30 mg/mL | Not Specified | [6] |

| PBS (pH 7.2) | ~2.7 mg/mL | Not Specified | [6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid aspirin powder to a known volume of the test solvent (e.g., water, buffer, ethanol) in a sealed, airtight container (e.g., a glass vial). The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator.[5] The agitation should be sufficient to keep the solid suspended. The equilibration period is typically 24 to 48 hours, which should be adequate to ensure equilibrium is reached.[5]

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Phase Separation: Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PVDF or PTFE) to remove all undissolved solids.[5] The filter material should be chemically compatible with the solvent and should not adsorb the solute.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of aspirin in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or, more commonly, High-Performance Liquid Chromatography (HPLC).[5]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results, which are then reported as the mean value.[5]

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Acetylsalicylic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Tamoxifen

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling protocols for Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in research and as an antineoplastic agent.[1][2][3] Given its classification as a known human carcinogen and reproductive hazard, strict adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.[2][3][4]

Compound Identification and Physicochemical Properties

Tamoxifen is a nonsteroidal triphenylethylene derivative.[1] It acts as an antagonist on estrogen receptors in breast tissue while exhibiting agonist activity in other tissues, such as the endometrium.[5]

Table 1: Physicochemical Data for Tamoxifen

| Property | Value | References |

| CAS Number | 10540-29-1 | [6][7] |

| Molecular Formula | C₂₆H₂₉NO | [5][8] |

| Molecular Weight | 371.51 g/mol | [7][8][9] |

| Appearance | White, odorless, crystalline powder | [2][4] |

| Melting Point | 140-144 °C (Citrate Salt); 96-98 °C (Base) | [2][4] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, DMSO | [4] |

| Stability | Stable under recommended storage conditions. Sensitive to UV light. | [10][11] |

| Incompatibilities | Strong oxidizing agents | [8][10][11] |

Hazard Identification and Toxicology

Tamoxifen is classified as a hazardous drug by NIOSH and is a known human carcinogen (IARC Group 1).[1][2][8] Exposure can lead to serious, long-term health effects. Pregnant individuals should not handle this chemical in any form.[2][4]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6][7][8]

-

Carcinogenicity (Category 1A): H350 - May cause cancer.[6][7][8]

-

Reproductive Toxicity (Category 1A): H360 - May damage fertility or the unborn child.[6][7][8]

-

Effects on or via lactation: H362 - May cause harm to breast-fed children.[6][8]

-

Specific Target Organ Toxicity, Repeated Exposure (Category 1): H372 - Causes damage to organs through prolonged or repeated exposure.[6]

-

Hazardous to the Aquatic Environment, Acute (Category 1): H400 - Very toxic to aquatic life.[6]

-

Hazardous to the Aquatic Environment, Chronic (Category 1): H410 - Very toxic to aquatic life with long lasting effects.[6][7]

Table 2: Acute Toxicity Data (LD₅₀)

| Route | Species | Value | References |

| Oral | Rat | 1190 - 4100 mg/kg | [6][8][10][11][12] |

| Oral | Mouse | 2150 - 3100 mg/kg | [8][10] |

| Intraperitoneal | Rat | 575 - 700 mg/kg | [6][8][10] |

| Intraperitoneal | Mouse | 50 - 218 mg/kg | [8][10] |

| Intravenous | Rat | 62.5 mg/kg | [10] |

| Intravenous | Mouse | 62.5 mg/kg | [10] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, Tamoxifen must be handled using stringent engineering controls and appropriate PPE to minimize exposure.

Engineering Controls

-

Weighing and Reconstitution: All handling of Tamoxifen powder, including weighing and solution preparation, must occur within a certified chemical fume hood or a ducted Class II, Type B biosafety cabinet (BSC).[1][2][3][13]

-

Ventilation: Work areas must be well-ventilated to prevent the accumulation of dust or aerosols.[1]

-

Designated Area: A specific area of the lab should be designated for Tamoxifen work. This area should be clearly marked with warning signs indicating a cancer hazard.[4]

Personal Protective Equipment (PPE)

-

Gloves: Double gloving with chemically resistant nitrile gloves is mandatory.[2][3][13] Change the outer gloves frequently, especially if contamination is suspected.[13]

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required.[3] A face shield should be used when there is a risk of splashes.[2][4]

-

Lab Coat: A dedicated lab coat, preferably a disposable or waterproof gown, must be worn.[1][2][13] Cuffs should be tucked under the inner glove.

-

Respiratory Protection: If engineering controls are insufficient to contain dust, an N95 respirator or higher may be necessary. Use must be cleared by institutional Environmental Health & Safety (EHS).[3][4]

-

Footwear: Closed-toe shoes are required at all times.[4][13]

Storage and Disposal

-

Storage: Keep containers tightly sealed in a dry, well-ventilated area, protected from light.[1][11] Store locked up and away from incompatible materials like strong oxidizers.[11][14]

-

Waste Disposal: All Tamoxifen-contaminated waste, including PPE, absorbent pads, animal bedding, vials, and sharps, must be disposed of as hazardous chemical waste according to institutional and local regulations.[1][13] Do not dispose of in sinks or regular trash.[4]

-

Decontamination: Clean work surfaces with a detergent solution, followed by a thorough water rinse.[1][3] A plastic-backed absorbent pad should be used to cover the work area and discarded as hazardous waste after use.[1][13]

Key Experimental Protocols

Protocol: Preparation of a Tamoxifen Dosing Solution

This protocol outlines the steps for safely preparing a Tamoxifen solution for administration in a research setting.

-

Preparation: Don all required PPE (double nitrile gloves, lab coat, goggles). Designate and prepare a chemical fume hood by lining the work surface with an absorbent, plastic-backed pad.[13]

-

Weighing: Tare a sealed container on a balance inside the fume hood. Carefully weigh the required amount of Tamoxifen powder into the container, minimizing the creation of dust. Close the container immediately.

-

Solubilization: In the fume hood, add the appropriate solvent (e.g., ethanol, corn oil) to the container with the Tamoxifen powder. Use a vortex mixer or sonicator as needed to fully dissolve the compound. Care should be taken to avoid generating aerosols.[13]

-

Labeling: Clearly label the final solution container with the chemical name ("Tamoxifen"), concentration, solvent, date of preparation, and appropriate hazard warnings (e.g., "Carcinogen," "Reproductive Hazard").[1]

-

Cleanup: Wipe down the exterior of the solution container. Decontaminate all surfaces and equipment within the fume hood. Dispose of all contaminated materials, including the absorbent pad and outer gloves, as hazardous waste.[13]

-

Hand Washing: After removing all PPE, wash hands and arms thoroughly with soap and water.[10][13]

Mandatory Visualizations

Workflow for Safe Handling of Tamoxifen Powder

Caption: Workflow for the safe weighing and solubilization of Tamoxifen powder.

Logical Relationship of Tamoxifen Hazards and Controls

Caption: Logical links between Tamoxifen's hazards, exposure routes, and controls.

References

- 1. ehs.umich.edu [ehs.umich.edu]

- 2. Article - Standard Operating Procedur... [policies.unc.edu]

- 3. ehs.ucr.edu [ehs.ucr.edu]

- 4. lsuhsc.edu [lsuhsc.edu]

- 5. Tamoxifen - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. stemcell.com [stemcell.com]

- 9. TAMOXIFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. unthsc.edu [unthsc.edu]

- 14. spectrumchemical.com [spectrumchemical.com]

Potential biological targets of [Compound]

An In-depth Technical Guide to the Potential Biological Targets of Ibrutinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib (marketed as Imbruvica) is a first-in-class, orally administered small molecule drug that has revolutionized the treatment of several B-cell malignancies.[1][2] It is indicated for the treatment of chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL), mantle cell lymphoma (MCL), Waldenström's macroglobulinemia (WM), and marginal zone lymphoma (MZL).[3] Ibrutinib functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2][3] This guide provides a comprehensive overview of the known and potential biological targets of Ibrutinib, detailed experimental protocols for their validation, and visual representations of the associated signaling pathways and workflows.

Primary Biological Target: Bruton's Tyrosine Kinase (BTK)

The principal therapeutic effect of Ibrutinib is derived from its potent inhibition of Bruton's tyrosine kinase (BTK).

Mechanism of Action

BTK is a non-receptor tyrosine kinase from the Tec kinase family that plays a crucial role in B-cell development, differentiation, and signaling.[1][4] It is a key mediator downstream of the B-cell receptor (BCR), which, upon activation, triggers a signaling cascade essential for B-cell proliferation and survival.[1][5]

Ibrutinib is an irreversible inhibitor of BTK.[3] Its acrylamide group forms a covalent bond with the cysteine residue at position 481 (Cys-481) within the ATP-binding site of the BTK enzyme.[1][3][5] This irreversible binding leads to sustained inactivation of BTK's enzymatic activity, thereby blocking the transmission of downstream survival signals.[3][6]

Quantitative Data: BTK Inhibition

The inhibitory potency of Ibrutinib against BTK and its downstream signaling components has been quantified in various assays.

| Target | Assay Type | IC50 Value (nM) | Reference(s) |

| BTK (enzymatic) | Cell-free | 0.5 | [2] |

| BTK autophosphorylation | Cell-based (DOHH2) | 11 | [7] |

| PLCγ phosphorylation | Cell-based (DOHH2) | 29 | [7] |

| ERK phosphorylation | Cell-based (DOHH2) | 13 | [7] |

| BCR-activated B-cell proliferation | Cell-based | 8 | [7] |

BCR Signaling Pathway and Ibrutinib Inhibition

The following diagram illustrates the B-cell receptor signaling cascade and the point of intervention by Ibrutinib.

Caption: Ibrutinib's inhibition of the BCR signaling pathway.

Potential Off-Target Biological Targets

Ibrutinib's clinical profile, including some of its adverse effects, is influenced by its interaction with other kinases that share a homologous cysteine residue corresponding to Cys-481 in BTK.[8]

Quantitative Data: Off-Target Kinase Inhibition

The table below summarizes the inhibitory activity of Ibrutinib against a panel of clinically relevant off-target kinases.

| Kinase Family | Target | IC50 Value (nM) | Associated Effects / Notes | Reference(s) |

| TEC Family | ITK | 5.0 | T-cell function modulation, potential immunomodulatory effects. | [9] |

| TEC | 20 | Implicated in platelet aggregation; inhibition linked to bleeding risk. | [8][9] | |

| BMX | - | High inactivation rate, faster than BTK. | [10] | |

| TXK | - | Inhibition observed. | [4][10] | |

| EGFR Family | EGFR | 5.6 - 9.7 | Inhibition linked to rash and diarrhea. | [8][9] |

| HER2 (ErbB2) | - | Effective inhibitor; abrogates phosphorylation. | [4][6] | |

| ERBB4 | - | Bound to a similar extent as BTK. | [4] | |

| SRC Family | CSK | - | Inhibition linked to atrial fibrillation. | [11][12][13] |

| BLK | - | High inactivation rate. | [10] | |

| FGR | - | Potently inhibited. | ||

| SRC | 10 | - | [9] | |

| Other | JAK3 | - | Less potent inhibition. | [7][14] |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the biological targets of Ibrutinib.

Protocol 1: Biochemical BTK Kinase Assay

This assay directly quantifies the enzymatic activity of recombinant BTK and the inhibitory effect of Ibrutinib.

Principle: A radioactive (e.g., ³³P-ATP) or fluorescence-based method is used to measure the phosphorylation of a generic kinase substrate by a purified BTK enzyme.[15] The reduction in substrate phosphorylation in the presence of Ibrutinib is used to calculate its inhibitory potency (IC50).[15]

Materials:

-

Recombinant human BTK enzyme

-

Kinase reaction buffer

-

ATP (and ³³P-ATP for radiometric assay)

-

Ibrutinib (dissolved in DMSO)

-

96-well assay plates

-

Detection instrument (scintillation counter or fluorescence plate reader)

Procedure:

-

Prepare serial dilutions of Ibrutinib in DMSO and then dilute further in kinase buffer to achieve final assay concentrations.

-

In a 96-well plate, add the diluted Ibrutinib or a vehicle control (DMSO).

-

Add a solution containing the BTK enzyme and the substrate to each well.

-

Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP solution.[15]

-

Incubate the plate at 30°C for 60 minutes.[15]

-

Stop the reaction (e.g., by adding EDTA or spotting the reaction mixture onto a filter membrane).

-

Quantify the amount of phosphorylated substrate using the appropriate detection method.

-

Calculate the percentage of BTK activity inhibition for each Ibrutinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a biochemical BTK kinase assay.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This assay assesses Ibrutinib's ability to inhibit the phosphorylation of downstream targets within a cellular context.

Principle: B-cell lymphoma cell lines are stimulated to activate the BCR pathway and then treated with Ibrutinib. Cell lysates are subsequently analyzed by Western blot to detect the levels of phosphorylated downstream proteins (e.g., p-BTK, p-PLCγ2, p-ERK) relative to their total protein levels.

Materials:

-

B-cell lymphoma cell line (e.g., DOHH2, SU-DHL-6)

-

Complete cell culture medium

-

BCR stimulating agent (e.g., anti-IgM antibody)

-

Ibrutinib (dissolved in DMSO)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-PLCγ2, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere or stabilize.

-

Pre-treat cells with various concentrations of Ibrutinib or vehicle control for 1-2 hours.

-

Stimulate the BCR pathway by adding a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10-15 minutes).

-

Wash the cells with cold PBS and lyse them on ice using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with specific primary antibodies against the phosphorylated and total forms of the target proteins.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and capture the image.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein at each Ibrutinib concentration.

Caption: Workflow for a cellular phosphorylation assay.

Protocol 3: Cell Viability and Apoptosis Assay

This assay determines the cytotoxic and pro-apoptotic effects of Ibrutinib on cancer cells.

Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.[15] B-cell malignancy cells are treated with Ibrutinib, and the resulting caspase activation is quantified as a measure of induced apoptosis.

Materials:

-

B-cell malignancy cell lines (e.g., CLL primary cells)

-

Complete culture medium

-

Ibrutinib (dissolved in DMSO)

-

Caspase-Glo® 3/7 Assay kit[15]

-

White-walled 96-well plates suitable for luminescence[15]

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at an appropriate density.

-

Treat cells with a range of Ibrutinib concentrations or a vehicle control.

-

Incubate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[15]

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[15]

-

Mix gently and incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence in each well using a luminometer.

-

Analyze the data to determine the dose-dependent induction of apoptosis by Ibrutinib.

Caption: Workflow for a cell-based apoptosis assay.

Conclusion

Ibrutinib's therapeutic efficacy is primarily driven by its potent, irreversible inhibition of BTK, which effectively shuts down the pro-survival B-cell receptor signaling pathway in malignant B-cells. However, its broader biological activity and clinical side-effect profile are significantly influenced by its "off-target" inhibition of other kinases, including members of the TEC, EGFR, and SRC families. A thorough understanding of this polypharmacology is essential for optimizing its clinical use, managing adverse events, and guiding the development of next-generation kinase inhibitors with improved selectivity. The experimental protocols detailed herein provide a robust framework for the continued investigation of Ibrutinib and other kinase inhibitors in both preclinical and clinical research settings.

References

- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibrutinib - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 6. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

In Silico Prediction of Compound Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the modern drug discovery landscape, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic compounds.[1][2] These techniques leverage computer simulations and models to predict the biological activity of molecules, thereby reducing the time and cost associated with traditional high-throughput screening.[1] This guide provides an in-depth overview of the core in silico methodologies, including detailed experimental protocols, data presentation, and visualization of key biological pathways and workflows.

Core Methodologies in In Silico Activity Prediction

The prediction of a compound's activity can be broadly categorized into two main approaches: ligand-based and structure-based methods.[3]

-

Ligand-Based Methods: These approaches are utilized when the three-dimensional structure of the biological target is unknown.[4] They rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Key ligand-based techniques include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.[2][4]

-

Structure-Based Methods: When the 3D structure of the target protein is available, structure-based methods can be employed to predict the binding of a compound to the target's active site.[5] Molecular docking is the most prominent technique in this category.[5]

Machine learning and artificial intelligence are increasingly being integrated into both ligand- and structure-based approaches to enhance their predictive power.[6][7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][8]

Experimental Protocol: Building a QSAR Model

The development of a robust QSAR model follows a systematic workflow.[8][9]

-

Data Collection and Curation:

-

Compile a dataset of chemical structures and their corresponding biological activities (e.g., IC50, EC50). Ensure the data is from a reliable source and covers a diverse chemical space.

-

Clean and preprocess the data by removing duplicates, standardizing chemical structures (e.g., removing salts, normalizing tautomers), and converting biological activities to a consistent unit and scale (e.g., pIC50).[8]

-

-

Molecular Descriptor Calculation:

-

For each molecule, calculate a wide range of molecular descriptors that quantify its structural, physicochemical, and electronic properties.[8] These can include properties like molecular weight, logP, polar surface area, and various 2D and 3D descriptors.

-

-

Feature Selection:

-

Select the most relevant descriptors that have a significant correlation with the biological activity. This step is crucial to avoid overfitting and to build a more interpretable model.[8]

-

-

Data Splitting:

-

Divide the dataset into a training set and a test set. The training set is used to build the model, while the test set is used for external validation to assess its predictive performance on unseen data.[8]

-

-

Model Building and Validation:

Data Presentation: QSAR Model Performance

The performance of a QSAR model is evaluated using various statistical metrics.

| Metric | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

| MAE (Mean Absolute Error) | The average of the absolute differences between the predicted and actual values. | As low as possible |

Table 1: Common validation metrics for QSAR models.[10]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the general steps for performing molecular docking using the popular software AutoDock Vina.[11][12][13][14][15]

-

Preparation of the Receptor (Protein):

-

Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, co-factors, and existing ligands.

-

Add polar hydrogens and assign partial charges to the protein atoms.[14]

-

Save the prepared protein in the PDBQT file format.[11]

-

-

Preparation of the Ligand (Compound):

-

Obtain the 3D structure of the ligand. This can be done by drawing it in a molecular editor or downloading it from a database like PubChem.

-

Optimize the ligand's geometry and assign rotatable bonds.

-

Save the prepared ligand in the PDBQT file format.[11]

-

-

Grid Box Generation:

-

Running the Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation, providing the prepared receptor and ligand files, as well as the grid box parameters.

-

Vina will explore different conformations of the ligand within the grid box and score them based on a scoring function.

-

-

Analysis of Results:

-

Analyze the output, which includes the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.

-

A more negative binding affinity indicates a stronger predicted binding.

-

Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software.

-

Data Presentation: Interpreting Docking Results

The primary output of a docking simulation is the binding affinity and the predicted binding poses.

| Parameter | Description | Interpretation |

| Binding Affinity (kcal/mol) | An estimation of the binding free energy between the ligand and the receptor. | More negative values indicate stronger predicted binding. |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the docked pose and a reference pose (e.g., a crystal structure ligand). | Lower RMSD values (typically < 2.0 Å) indicate a more accurate prediction of the binding pose. |

Table 2: Key parameters for interpreting molecular docking results.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target.[16] Pharmacophore modeling can be ligand-based or structure-based.[16]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

This protocol describes the general workflow for generating a ligand-based pharmacophore model.[4][17]

-

Training Set Selection:

-

Compile a set of structurally diverse molecules with known high activity against the target of interest.[17]

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformations for each molecule in the training set to account for their flexibility.[4]

-

-

Feature Identification and Alignment:

-

Identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) among the active compounds.

-

Align the molecules based on these common features.

-

-

Pharmacophore Hypothesis Generation:

-

Generate multiple pharmacophore hypotheses that represent the 3D arrangement of the identified common features.

-

Score and rank the hypotheses based on how well they map to the active compounds.

-

-

Model Validation:

-

Validate the best pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.[18]

-